molecular formula C34H28P2 B13728152 (S,S)-1-Naphthyl-DIPAMP

(S,S)-1-Naphthyl-DIPAMP

Cat. No.: B13728152
M. Wt: 498.5 g/mol
InChI Key: AJLHFWYWUUCAAX-UHFFFAOYSA-N
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Description

(S,S)-1-Naphthyl-DIPAMP (CAS: 81157-85-9) is a chiral bisphosphine ligand widely used in asymmetric catalysis, particularly in enantioselective hydrogenation reactions. Its molecular formula is C₃₄H₂₈P₂, with a molecular weight of 498.5 g/mol . The structure features two naphthyl groups substituted onto a central ethane backbone, each linked to a phenylphosphine moiety (Figure 1). The (S,S) configuration ensures its role in inducing high enantiomeric excess (ee) in catalytic processes.

Key properties include:

  • SMILES: c1ccc(P(CCP(c2ccccc2)c2cccc3ccccc23)c2cccc3ccccc23)cc1
  • Applications: Asymmetric hydrogenation of ketones, olefins, and imines.

Properties

Molecular Formula

C34H28P2

Molecular Weight

498.5 g/mol

IUPAC Name

naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane

InChI

InChI=1S/C34H28P2/c1-3-17-29(18-4-1)35(33-23-11-15-27-13-7-9-21-31(27)33)25-26-36(30-19-5-2-6-20-30)34-24-12-16-28-14-8-10-22-32(28)34/h1-24H,25-26H2

InChI Key

AJLHFWYWUUCAAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Jugé-Stephan Methodology for (S,S)-DIPAMP Synthesis

A seminal method for preparing (S,S)-DIPAMP and related ligands, including this compound, is the Jugé-Stephan method . This approach uses (1R,2S)-(−)-ephedrine as a chiral auxiliary to control the stereochemistry at phosphorus atoms.

Key steps include :

  • Formation of a chiral oxazaphospholidine-borane intermediate by reaction of a chlorophosphane with (1R,2S)-(−)-ephedrine and borane.
  • Selective ring-opening of this intermediate with organolithium reagents to introduce the desired substituents on phosphorus.
  • Sequential addition of organolithium reagents to control the stereochemistry and substitution pattern.
  • Deprotection of borane groups to liberate the free diphosphine ligand.

This method allows access to P-stereogenic chlorophosphanes, secondary phosphanes, and iodomethylphosphanes, which are key intermediates en route to this compound.

Step Description Key Reagents Outcome
a–b Formation of oxazaphospholidine-borane intermediate Chlorophosphane + (1R,2S)-(−)-ephedrine + BH3 Chiral borane-protected intermediate
c–e Selective ring-opening with organolithium reagents MeLi, (o-An)Li (o-anisyl lithium) Introduction of alkyl and aryl groups with stereocontrol
f–g Deprotection and purification Triflic acid or other acids Free diphosphine ligand with P-stereogenic centers

Note: The opposite diastereomer can be obtained by switching the order of organolithium reagent addition.

This method yields (S,S)-DIPAMP with high enantiomeric purity and configurational stability.

Stereoselective Deprotonation and Phosphane Coupling

Another critical aspect in the preparation is the enantioselective deprotonation of phosphane precursors, often achieved by the Evans method, which uses chiral auxiliaries to selectively remove protons adjacent to phosphorus, generating chiral carbanions.

These carbanions then react with alkyl or aryl dichlorophosphanes to form the diphosphine backbone. The process generates two diastereomers due to the formation of a P-stereogenic center; however, these can be separated by recrystallization to isolate the optically pure ligand.

Reaction Step Description Reagents Notes
Enantioselective deprotonation Removal of proton adjacent to P to form carbanion Base + chiral auxiliary Stereocontrol at P-center
Coupling with dichlorophosphane Formation of diphosphine backbone Alkyl or aryl dichlorophosphane Mixture of diastereomers formed
Recrystallization Separation of diastereomers Solvent system specific Isolation of optically pure ligand

This approach is essential for preparing ligands like this compound with high stereochemical fidelity.

Catalytic Asymmetric Hydrogenation Route

While this compound is primarily a ligand, its preparation is often linked to catalytic asymmetric hydrogenation processes where it acts as the chiral ligand.

  • The ligand is coordinated to rhodium or other metals to form chiral catalysts.
  • These catalysts are used in the asymmetric hydrogenation of prochiral substrates to generate optically pure products.
  • The ligand itself is prepared in optically pure form to ensure high enantioselectivity in catalysis.

Catalytic asymmetric hydrogenation conditions often involve:

Parameter Typical Conditions
Metal center Rhodium(I) complexes
Solvent Methanol, THF, or toluene
Temperature Ambient to 50°C
Pressure 5–10 bar H2
Ligand purity >95% enantiomeric excess

These conditions highlight the importance of ligand purity, which is achieved through the synthetic routes described above.

Data Table: Summary of Preparation Methods for this compound

Preparation Method Key Features Advantages Challenges Reference
Jugé-Stephan method Use of (1R,2S)-(−)-ephedrine chiral auxiliary; borane protection; sequential organolithium addition High stereoselectivity; access to P-stereogenic centers; configurational stability Multi-step; air-sensitive intermediates; requires careful stereochemical control
Enantioselective deprotonation and coupling Evans method for chiral deprotonation; coupling with dichlorophosphanes; recrystallization Good stereocontrol; scalable; separation of diastereomers possible Formation of diastereomer mixtures; requires recrystallization
Catalytic asymmetric hydrogenation (ligand application context) Use of ligand in Rh-catalyzed hydrogenation; ligand prepared in optically pure form Demonstrates ligand utility; confirms optical purity Not direct synthesis of ligand but related to its use

Comprehensive Research Findings and Notes

  • The optical purity of this compound is critical, with >95% enantiomeric excess preferred for effective catalytic applications.
  • The phosphorus stereogenic centers are configurationally stable at room temperature but require protection during synthesis to avoid racemization.
  • The borane protection strategy is widely used to stabilize phosphines during multi-step synthesis, allowing selective functionalization and purification.
  • The order of organolithium reagent addition in the Jugé-Stephan method determines the stereochemical outcome, allowing access to either diastereomer.
  • The ligand is sensitive to air and moisture; thus, handling and storage under inert atmosphere are recommended.
  • Alternative ligands with similar structures (e.g., Me-DuPhos, Ph-BPE) have been synthesized by related methods, indicating the versatility of these synthetic strategies.

Chemical Reactions Analysis

Types of Reactions

(S,S)-1-Naphthyl-DIPAMP undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can participate in reduction reactions, particularly in catalytic hydrogenation.

    Substitution: The ligand can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or rhodium, is typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Enantiomerically pure hydrogenated products.

    Substitution: Substituted phosphine derivatives.

Scientific Research Applications

Applications in Asymmetric Catalysis

1. Asymmetric Hydrogenation
(S,S)-1-Naphthyl-DIPAMP is extensively utilized as a chiral ligand in asymmetric hydrogenation reactions. This process is crucial for synthesizing enantiomerically pure compounds, particularly in the pharmaceutical industry. For example, it has been employed in the hydrogenation of α,β-unsaturated carbonyl compounds to produce chiral alcohols with high enantioselectivity .

2. Synthesis of Amino Acid Derivatives
The ligand has shown significant utility in the synthesis of amino acid derivatives. A notable application involves the catalytic asymmetric hydrogenation of prochiral substrates to yield optically pure amino acids, which are fundamental building blocks in drug development . The use of this compound allows for the selective formation of specific enantiomers, enhancing the efficacy and safety profiles of therapeutic agents.

3. Catalytic Cross-Coupling Reactions
Recent studies have highlighted the effectiveness of this compound in iron-catalyzed cross-coupling reactions. These reactions are essential for constructing complex organic molecules from simpler precursors. The ligand facilitates the formation of carbon-carbon bonds with high selectivity, making it valuable for synthesizing pharmaceuticals and agrochemicals .

Case Studies

Study Application Findings
Knowles et al.Asymmetric HydrogenationDemonstrated that this compound significantly increases enantioselectivity in hydrogenation reactions .
Recent PatentSynthesis of LacosamideUtilized this compound as a catalyst for the asymmetric hydrogenation of methyl-2-acetamido-3-methoxypropenoate, achieving high yields .
Melville et al.Cross-Coupling ReactionsShowed that iron complexes with this compound provide improved reaction rates and selectivity compared to traditional catalysts .

Mechanism of Action

The mechanism of action of (S,S)-1-Naphthyl-DIPAMP involves its coordination to a metal center, forming a chiral metal-ligand complex. This complex facilitates the transfer of chirality to the substrate during the catalytic reaction, resulting in the formation of enantiomerically enriched products. The molecular targets and pathways involved include the activation of hydrogen and the formation of metal-hydride intermediates.

Comparison with Similar Compounds

Research Implications

The choice of ligand depends on substrate steric demands and solvent compatibility:

  • This compound is optimal for bulky substrates requiring high ee but necessitates non-polar solvents.
  • (S,S)-DIPAMP remains a versatile, general-purpose ligand.
  • (S,S)-ortho-Tolyl-DIPAMP offers a middle ground for moderate steric and solubility requirements.

Q & A

Basic Questions

Q. How can researchers optimize the synthesis of (S,S)-1-Naphthyl-DIPAMP to achieve high enantiomeric excess?

  • Methodological Answer : Begin with chiral resolution techniques, such as recrystallization or chromatographic separation, to isolate the desired enantiomer. Use polarimetry or chiral HPLC to monitor enantiomeric purity during synthesis. For protocol standardization, document reaction parameters (temperature, solvent system, catalyst loading) and validate reproducibility across multiple batches .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Employ a combination of 1^1H/13^{13}C NMR to verify stereochemistry and purity. Single-crystal X-ray diffraction provides definitive structural confirmation. Pair these with high-resolution mass spectrometry (HRMS) for molecular weight validation. Ensure sample preparation follows rigorous protocols to avoid contamination, as outlined in analytical workflows for chiral phosphine ligands .

Q. How should researchers design catalytic asymmetric hydrogenation experiments using this compound as a ligand?

  • Methodological Answer : Define substrate scope by testing prochiral alkenes or ketones with varying electronic and steric properties. Control reaction conditions (H2_2 pressure, solvent, temperature) and compare turnover frequency (TOF) and enantioselectivity (%ee) across trials. Reference prior studies to identify gaps, such as underreported substrate classes, and tailor hypotheses to address them .

Advanced Research Questions

Q. What mechanistic insights explain the enantioselectivity of this compound in asymmetric catalysis?

  • Methodological Answer : Combine kinetic studies (e.g., rate determination under varying [substrate]) with computational methods like density functional theory (DFT) to model transition states. Analyze steric and electronic interactions between the ligand and metal center (e.g., Rh or Ru complexes). Cross-validate findings using isotopic labeling or in situ spectroscopy (IR, Raman) to track intermediate formation .

Q. How can contradictions in reported enantiomeric excess (%ee) values for this compound-mediated reactions be resolved?

  • Methodological Answer : Audit experimental variables such as catalyst preactivation, substrate purity, and analytical method calibration. Use interlaboratory comparisons with standardized reference materials. Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) to ensure transparency in data reporting, including raw chromatograms and integration parameters .

Q. What computational strategies are effective in predicting the catalytic behavior of this compound?

  • Methodological Answer : Apply molecular dynamics (MD) simulations to study ligand flexibility in solution. Use docking algorithms to explore substrate-ligand interactions in silico. Validate predictions with experimental kinetic data, and iteratively refine models to account for solvent effects or counterion influences .

Q. How do researchers assess the stability of this compound under diverse reaction conditions?

  • Methodological Answer : Conduct stress tests by exposing the ligand to extremes of pH, temperature, or oxidizing agents. Monitor degradation via LC-MS and quantify stability using Arrhenius plots. Document storage conditions (e.g., inert atmosphere, desiccated) to mitigate hydrolysis or oxidation, as per protocols for air-sensitive organophosphorus compounds .

Q. What best practices ensure reproducible handling and storage of this compound?

  • Methodological Answer : Store the ligand under argon or nitrogen in sealed vials at –20°C. Pre-dry solvents (e.g., THF, toluene) over molecular sieves before use. Standardize glovebox techniques for ligand transfer and complexation to minimize moisture exposure. Detailed protocols for air-sensitive compounds should be integrated into lab SOPs .

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